

Potential Off-Target Effects of 15(R)-lloprost: A Technical Guide

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Compound of Interest		
Compound Name:	15(R)-lloprost	
Cat. No.:	B15554403	Get Quote

Disclaimer: This document provides a technical overview of the potential off-target effects of **15(R)-lloprost**. It is important to note that specific experimental data on the biological activity of **15(R)-lloprost** is largely unavailable in published literature.[1][2] The information presented herein is primarily based on the known pharmacological profile of its parent compound, lloprost, which is a mixture of diastereoisomers. The **15(R)** configuration, being the "unnatural" epimer, is generally associated with a significant attenuation of the biological activity observed with the corresponding **15(S)** epimer of prostaglandin analogs.[1][2]

Introduction

lloprost is a synthetic analog of prostacyclin (PGI₂) used in the treatment of pulmonary arterial hypertension and other vascular diseases.[3][4][5] It primarily exerts its therapeutic effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) that leads to vasodilation and inhibition of platelet aggregation.[3][4] However, like many prostaglandin analogs, lloprost exhibits a degree of promiscuity, binding to and activating other prostanoid receptors, which constitutes its off-target activity.[4] This guide focuses on the potential off-target profile of **15(R)-lloprost**, extrapolated from the known interactions of lloprost.

Quantitative Data: Receptor Binding and Functional Activity of Iloprost



The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Iloprost for various human prostanoid receptors. This data provides a basis for predicting the potential off-target interactions of **15(R)-Iloprost**, with the caveat that the potencies for the **15(R)** epimer are expected to be considerably lower.

Table 1: Binding Affinities (Ki) of Iloprost for Human Prostanoid Receptors

Receptor	Ki (nM)	Reference
EP1	1.1	[6][7]
IP	3.9	[6][7]
FP	>100	[6][7]
EP3	~100-300	[6][7]
EP4	~100-300	[6][7]
DP1	>1000	[6][7]
EP2	>1000	[6][7]
TP	>1000	[6][7]

Table 2: Functional Activity (EC50) of Iloprost at Human Prostanoid Receptors

Receptor	Functional Assay	EC50 (nM)	Reference
IP	cAMP Elevation	0.37	[6]
EP1	Calcium Influx	0.3	[6]
EP3	cAMP Inhibition	>100	[6]
EP4	cAMP Elevation	>100	[6]
DP1	cAMP Elevation	>1000	[6]
EP2	cAMP Elevation	>1000	[6]
TP	Calcium Influx	>1000	[6]



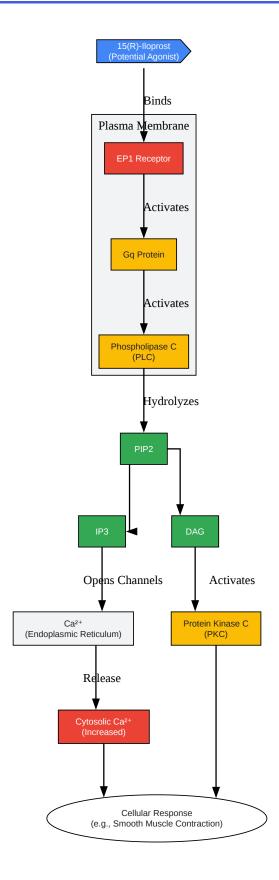
Potential Off-Target Signaling Pathways

Based on the binding profile of Iloprost, the most likely off-target interactions of **15(R)-Iloprost**, albeit with reduced potency, would be with the EP1, EP3, and EP4 prostanoid receptors, and potentially with peroxisome proliferator-activated receptors (PPARs).

Prostaglandin EP1 Receptor Signaling

The EP1 receptor is a Gq-coupled GPCR.[8][9] Its activation by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9][10] This signaling cascade can lead to various cellular responses, including smooth muscle contraction and modulation of cell migration.[11]





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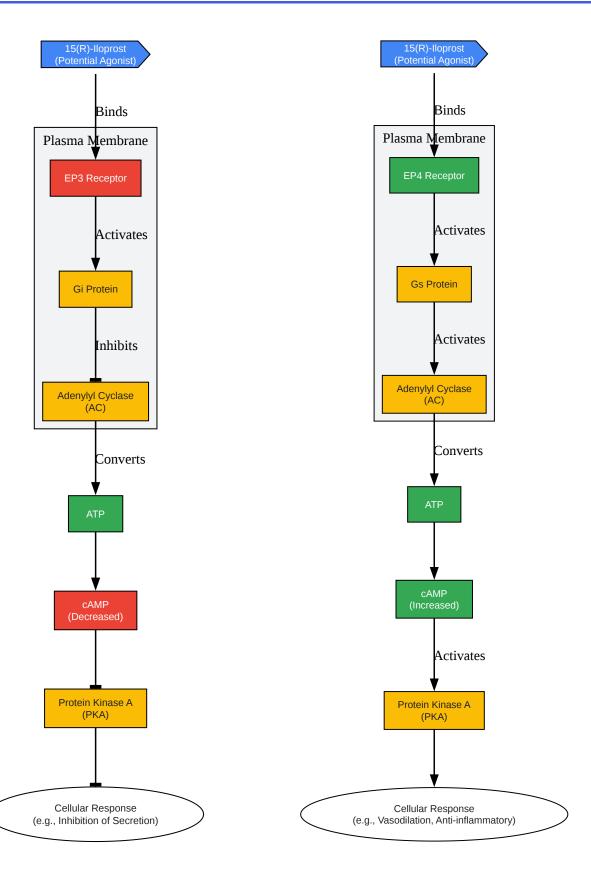
Potential EP1 Receptor Signaling Pathway for 15(R)-Iloprost.



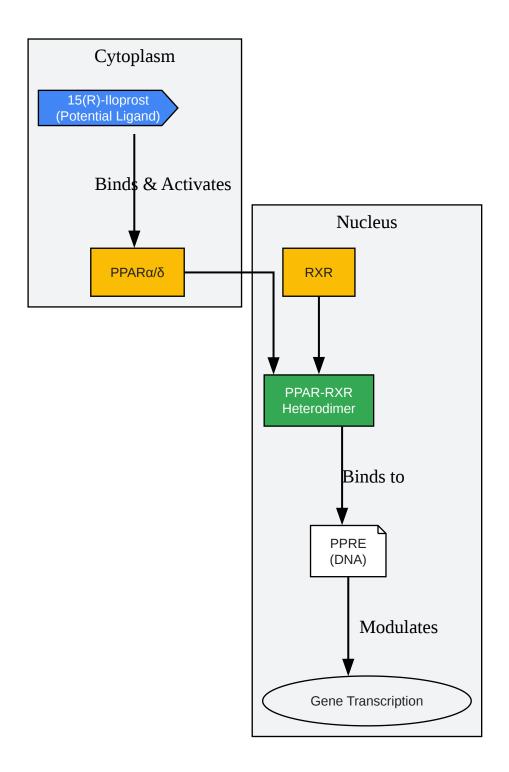
Prostaglandin EP3 Receptor Signaling

The EP3 receptor is unique among the EP receptors as it primarily couples to the inhibitory G-protein, Gi.[12][13][14] Activation of the EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[15][16] This reduction in cAMP can counteract the effects of Gs-coupled receptors and influence various cellular processes, including the inhibition of hormone secretion and smooth muscle contraction.[12][16] Some studies also suggest that EP3 can couple to other G-proteins like Gs and G12/13, leading to more complex signaling outcomes.[13][14]

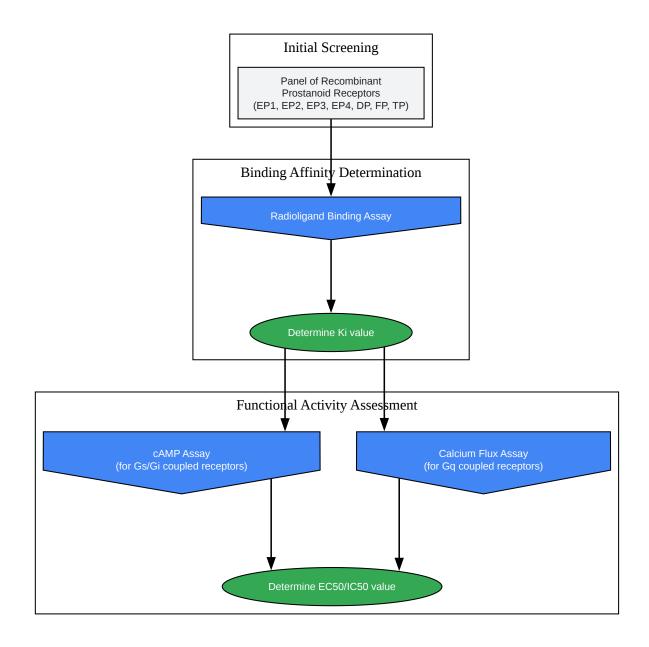












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References

- 1. 15(R)-Iloprost () for sale [vulcanchem.com]
- 2. 15(R)-lloprost [shop.labclinics.com]
- 3. Iloprost | C22H32O4 | CID 5311181 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iloprost Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Prostaglandin EP1 receptor Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 11. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prostaglandin receptors: advances in the study of EP3 receptor signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 16. pnas.org [pnas.org]
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